molecular formula C24H35NO16 B1494823 Neu5Gc alpha(2-6)Gal beta MP Glycoside CAS No. 1072896-38-8

Neu5Gc alpha(2-6)Gal beta MP Glycoside

Cat. No.: B1494823
CAS No.: 1072896-38-8
M. Wt: 593.5 g/mol
InChI Key: QDQXPAOHAVZJRT-KGQDXXEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neu5Gc alpha(2-6)Gal beta MP Glycoside (CAS: 1072896-38-8) is a synthetic glycoside featuring N-glycolylneuraminic acid (Neu5Gc) linked via an α2-6 glycosidic bond to galactose (Gal) in a β-configuration, with a 4-methoxyphenyl (MP) aglycone . Its molecular formula is C₂₄H₃₅NO₁₆ (MW: 593.53 g/mol) . Unlike humans, who lack the enzyme CMAH to synthesize Neu5Gc, this sialic acid is abundant in mammals and is incorporated into human tissues via dietary intake (e.g., red meat), triggering anti-Neu5Gc antibody responses . This compound is pivotal in glycobiology for studying xenotransplantation barriers, cancer immunology, and glycan-protein interactions .

Properties

IUPAC Name

4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQXPAOHAVZJRT-KGQDXXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

De-N-acetylation of Neu5Ac Glycosides

One common chemical strategy involves starting from Neu5Ac (N-acetylneuraminic acid) glycosides and converting them to Neu5Gc glycosides by replacing the N-acetyl group with an N-glycolyl group. This is achieved by:

  • Refluxing protected Neu5Ac glycosides in a strong base such as tetramethylammonium hydroxide to remove the N-acetyl group, yielding a free amino intermediate.
  • Subsequent acylation with acetoxyacetyl chloride introduces the N-glycolyl moiety.
  • Final deprotection steps yield Neu5Gc glycosides.

An improved microwave-assisted process enhances yield and reduces reaction time, for example, treating fully protected methyl α-Neu5Ac glycoside with 2.0 M NaOH under microwave irradiation (15 min at 120°C) yields the 5-amino derivative in 91% yield, which is then converted to Neu5GcαOMe glycoside.

Glycosyl Chloride Donor Strategy

Glycosyl chloride donors derived from protected Neu5Gc or Neu5Ac are used for stereoselective glycosylation to form Neu5Gc-containing oligosaccharides, including α2-6 linkages:

  • Allyl glycosides of protected Neu5Ac are oxidatively cleaved to form carboxymethoxy aglycones.
  • These donors are then glycosylated with acceptors such as galactose derivatives to form α2-6 linked Neu5Gc glycosides.
  • Subsequent deprotection and N-glycolylation steps yield the target Neu5Gc α2-6 glycosides.

Other Chemical Approaches

  • Amide bond formation between protected amino and carboxyl groups of sialic acid derivatives allows synthesis of Neu5Gc-containing disaccharides and oligosaccharides.
  • Iterative one-pot glycosylation methods have been developed to construct complex Neu5Gc oligosaccharides with high stereoselectivity.

Enzymatic and Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis is a highly efficient and regioselective approach favored for producing Neu5Gc α2-6 glycosides.

Enzymatic Formation of Neu5Gc from ManNGc

  • The key enzymatic step involves sialic acid aldolase-catalyzed condensation of N-glycolylmannosamine (ManNGc) with pyruvate to generate Neu5Gc.
  • This reaction proceeds under mild aqueous conditions, typically at pH 7.5 and 37°C, with good yields (e.g., 86% yield reported for certain derivatives).

Activation to CMP-Neu5Gc

  • Neu5Gc is enzymatically activated to CMP-Neu5Gc by CMP-sialic acid synthetase (CSS), commonly from bacterial sources such as Neisseria meningitidis.
  • CMP-Neu5Gc serves as the donor substrate for sialyltransferase enzymes.

Sialyltransferase-Catalyzed Glycosylation

  • α2-6 Sialyltransferases specifically transfer Neu5Gc from CMP-Neu5Gc to galactose-containing acceptors, forming the Neu5Gc α2-6Gal linkage.
  • Porcine liver α2-6-sialyltransferase and other bacterial or mammalian sialyltransferases are used depending on substrate specificity.
  • These reactions occur in aqueous buffer, typically at neutral pH and moderate temperatures.

One-Pot Multienzyme (OPME) Synthesis

  • OPME systems combine sialic acid aldolase, CMP-sialic acid synthetase, and sialyltransferase in a single reaction vessel.
  • Starting from ManNGc, pyruvate, CTP, and galactose acceptor, Neu5Gc α2-6Gal glycosides can be synthesized efficiently without intermediate purification.
  • This method allows high throughput and scalability, producing Neu5Gc α2-6 glycosides with high regio- and stereoselectivity.

Preparation of Neu5Gc alpha(2-6)Gal beta MP Glycoside

The methyl phosphonate (MP) group attached to the galactose β-glycoside moiety can be introduced either chemically or enzymatically:

  • Chemical synthesis involves preparing the galactose β-glycoside with a methyl phosphonate substituent at the anomeric position or other suitable position.
  • This modified galactose acceptor is then used in enzymatic sialylation with CMP-Neu5Gc and α2-6 sialyltransferase.
  • Alternatively, the MP group can be introduced post-glycosylation by selective phosphorylation or phosphonate esterification reactions.

Representative Data Table of Yields and Conditions

Step Method Conditions Yield (%) Notes
De-N-acetylation of Neu5Ac Chemical (Base reflux) Tetramethylammonium hydroxide, reflux 80 Followed by acylation to Neu5Gc
Microwave-assisted de-N-acetylation Chemical (Microwave) 2.0 M NaOH, 120°C, 15 min 91 Improved yield and time
Neu5Gc synthesis from ManNGc Enzymatic (Sialic acid aldolase) Tris-HCl buffer, pH 7.5, 37°C, 24 h 86 High specificity
CMP-Neu5Gc formation Enzymatic (CSS) Bacterial CSS, aqueous buffer 60 Substrate promiscuity allows Neu5Gc use
α2-6 Sialylation Enzymatic (α2-6 sialyltransferase) Aqueous buffer, neutral pH 56 High regio- and stereoselectivity
One-pot multienzyme synthesis Chemoenzymatic (OPME) Combined enzymes, one pot Up to 70 Efficient, no intermediate purification

Summary of Key Research Findings

  • Chemical de-N-acetylation followed by acylation is a classical route for Neu5Gc glycoside synthesis but can be time-consuming and requires protection/deprotection steps.
  • Enzymatic synthesis using sialic acid aldolase and CMP-sialic acid synthetase offers mild conditions, high specificity, and scalability.
  • α2-6 Sialyltransferases provide regio- and stereoselective formation of Neu5Gc α2-6Gal linkages essential for biological activity.
  • One-pot multienzyme systems integrate synthesis and activation steps, enabling efficient production of Neu5Gc α2-6 glycosides including complex derivatives like methyl phosphonate glycosides.
  • The methyl phosphonate modification can be incorporated either pre- or post-glycosylation, depending on synthetic strategy.

Chemical Reactions Analysis

Types of Reactions: Neu5Gc alpha(2-6)Gal beta MP Glycoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and functionality.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and periodic acid.

  • Reduction: Reducing agents such as sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as derivatives with modified functional groups.

Scientific Research Applications

Neu5Gc alpha(2-6)Gal beta MP Glycoside has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for synthesizing more complex glycoconjugates.

  • Biology: Studied for its role in cell-cell interactions and immune responses.

  • Medicine: Investigated for its potential therapeutic uses, such as in cancer treatment and vaccine development.

  • Industry: Applied in the development of biotechnological products and diagnostic tools.

Mechanism of Action

The mechanism by which Neu5Gc alpha(2-6)Gal beta MP Glycoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to cell surface receptors, influencing cellular processes such as adhesion, signaling, and immune response modulation. The exact molecular targets and pathways vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Neu5Ac alpha(2-6)Gal beta MP Glycoside

  • Structural Difference : Neu5Ac (N-acetylneuraminic acid) replaces Neu5Gc, differing by an acetyl (-OAc) instead of a glycolyl (-OGlc) group at the C5 position .
  • Immunogenicity: Humans tolerate Neu5Ac as "self," whereas Neu5Gc is immunogenic, eliciting polyclonal antibodies due to dietary incorporation .
  • Applications : Used to study sialyltransferase specificity and glycan-binding proteins without immune interference .

Gal alpha(1-3)Gal Epitope

  • Structural Difference : A trisaccharide (Galα1-3Galβ1-4GlcNAc) versus Neu5Gc's sialic acid-glycan structure .
  • Immunogenicity: Anti-Gal antibodies are uniform and abundant (~1% of human immunoglobulins), while anti-Neu5Gc responses are variable and influenced by diet .
  • Xenotransplantation Relevance: Both are xenoantigens, but Neu5Gc persists as a barrier even in Gal-KO pig transplants .

Neu5Gc alpha(2-3)Gal beta MP Glycoside

  • Linkage Difference : Neu5Gc is α2-3-linked to Gal, altering glycan topology and receptor binding .
  • Antibody Recognition : Anti-Neu5Gc antibodies show differential reactivity; α2-6-linked Neu5Gc elicits stronger responses than α2-3 in ELISA assays .

Data Tables

Table 1. Structural and Functional Comparison of Key Glycosides

Compound CAS Number Key Structure Immunogenicity Applications
Neu5Gcα2-6GalβMP Glycoside 1072896-38-8 Neu5Gcα2-6Galβ-MP High (diet-dependent) Xenotransplantation, cancer studies
Neu5Acα2-6GalβMP Glycoside 159922-54-0 Neu5Acα2-6Galβ-MP Low Glycan interaction studies
Neu5Gcα2-3GalβMP Glycoside 1072896-38-8* Neu5Gcα2-3Galβ-MP Moderate Antibody specificity assays
Galα1-3Galβ1-4GlcNAc N/A Galα1-3Galβ1-4GlcNAc High Xenotransplantation models

*Note: CAS varies by supplier; confirm structure.

Table 2. Antibody Reactivity to Neu5Gc Glycoforms (ELISA Data)

Glycoform Mean Antibody Titer (Human Serum)
Neu5Gcα2-6Galβ1-4Glc 1:3200
Neu5Gcα2-3Galβ1-4Glc 1:800
Neu5Acα2-6Galβ1-4Glc <1:50

Research Findings

  • Xenotransplantation: Neu5Gcα2-6GalβMP Glycoside is critical in identifying non-Gal antigens causing antibody-mediated rejection (AMR) in pig-to-primate transplants .
  • Cancer Link : Dietary Neu5Gc incorporation into human tissues correlates with chronic inflammation and tumorigenesis, with anti-Neu5Gc antibodies exacerbating this process .
  • Enzyme Studies : The α2-6 linkage is preferentially cleaved by human sialidases compared to α2-3, impacting drug design for sialidase inhibitors .

Q & A

Q. How can researchers confirm the structural integrity of Neu5Gc alpha(2-6)Gal beta MP Glycoside in synthetic preparations?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to verify the α(2-6) glycosidic linkage between Neu5Gc and Gal residues. Key diagnostic signals include the anomeric proton (δ ~5.2 ppm for α-configuration) and cross-peaks in 2D NOESY or HSQC spectra .
  • Mass spectrometry (MS) with collision-induced dissociation (CID) can confirm molecular weight (593.53 g/mol) and fragmentation patterns specific to the sialylated galactoside backbone .
  • Compare retention times in HPLC with authenticated standards, ensuring mobile phases are optimized to resolve sialic acid isomers .

Q. What experimental strategies are recommended for optimizing the solubility of this compound in aqueous buffers?

Methodological Answer:

  • Test solubility in phosphate-buffered saline (PBS) at pH 7.4, adjusting ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions.
  • If precipitation occurs, introduce co-solvents like DMSO (≤5% v/v) or β-cyclodextrin (10 mM) to stabilize the glycoside without disrupting its conformation .
  • Monitor solubility via dynamic light scattering (DLS) to detect aggregate formation .

Q. How should researchers design assays to assess the binding specificity of this compound to Siglec receptors?

Methodological Answer:

  • Use surface plasmon resonance (SPR) with immobilized Siglec-Fc chimeras to measure kinetic parameters (KD, kon/koff). Include negative controls (e.g., Neu5Ac analogs) to rule out non-specific interactions .
  • Validate results with glycan microarray screening, comparing binding signals against a panel of sialylated glycans .

Q. What quality control (QC) criteria are essential for ensuring batch-to-batch consistency in this compound synthesis?

Methodological Answer:

  • Mandatory QC parameters:
    • Purity : ≥95% by HPLC with UV detection at 210 nm .
    • Moisture content : ≤0.5% via Karl Fischer titration to prevent hydrolysis.
    • Endotoxin levels : <0.1 EU/mg for in vivo studies, tested via LAL assay .

Q. How can researchers differentiate this compound from its α(2-3) isomer in complex mixtures?

Methodological Answer:

  • Use capillary electrophoresis (CE) with borate buffer, which resolves α(2-6) and α(2-3) linkages based on electrophoretic mobility differences .
  • Enzymatic digestion with linkage-specific sialidases (e.g., Sialidase S from Streptococcus pneumoniae for α(2-3) cleavage) followed by MS analysis .

Advanced Research Questions

Q. How should researchers resolve contradictory data in this compound binding studies across different cell lines?

Methodological Answer:

  • Perform flow cytometry to quantify receptor expression levels (e.g., Siglec-5/14) in each cell line, correlating with binding affinity data .
  • Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) under standardized buffer conditions, controlling for pH and ionic strength variations .

Q. What computational approaches are effective for modeling the conformational dynamics of this compound in lipid bilayers?

Methodological Answer:

  • Run molecular dynamics (MD) simulations (e.g., GROMACS) with the CHARMM36 force field, incorporating explicit solvent and membrane models. Analyze hydrogen bonding and torsional angles at the glycosidic linkage over 100-ns trajectories .
  • Validate simulations with neutron scattering data to assess glycan-membrane proximity .

Q. How can researchers investigate the role of this compound in modulating immune responses compared to Neu5Ac-containing analogs?

Methodological Answer:

  • Design in vitro cytokine profiling using human PBMCs exposed to Neu5Gc- vs. Neu5Ac-glycosides. Measure IL-6, TNF-α, and IFN-γ via multiplex ELISA .
  • Conduct gene expression analysis (RNA-seq) to identify differentially regulated pathways (e.g., NF-κB, JAK-STAT) .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

Methodological Answer:

  • Store lyophilized samples under argon atmosphere at -80°C, avoiding freeze-thaw cycles.
  • Add antioxidants (e.g., 0.1% w/v methionine) to aqueous formulations and monitor degradation via LC-MS/MS .

Q. How should researchers address discrepancies in this compound pharmacokinetic data between rodent and primate models?

Methodological Answer:

  • Perform interspecies comparative studies using radiolabeled glycosides (³H or ¹⁴C) to track tissue distribution and clearance rates.
  • Adjust for species-specific differences in sialidase activity and hepatic metabolism using knockout mouse models (e.g., CMAH⁻/⁻) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.